2-Phenyl-5-propyl-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propyl-1,3,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Another method involves microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions .
Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles often employs scalable cyclization techniques using readily available starting materials such as carboxylic acids, esters, anhydrides, or acid halides. The cyclization is typically facilitated by reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-propyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: Substitution reactions often involve halogenation or alkylation at the phenyl or propyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the phenyl or propyl positions .
Scientific Research Applications
2-Phenyl-5-propyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting distinct chemical reactivity and applications.
1,2,5-Oxadiazole: Less stable compared to 1,3,4-oxadiazole, with different electronic properties.
Uniqueness: 2-Phenyl-5-propyl-1,3,4-oxadiazole stands out due to its unique combination of phenyl and propyl groups, which enhance its lipophilicity and biological activity. Its stability and versatility make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
138723-98-5 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-phenyl-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O/c1-2-6-10-12-13-11(14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
JIJYYIPXEQTHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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